Lipophilic Ligand Efficiency (LLE) Benchmarking Against Phenylpyrrolidine Amide Class
The target compound exhibits a calculated XLogP3-AA = 4.5 and a topological polar surface area (TPSA) of 41.6 Ų [1]. When used as a virtual screening hit or a starting scaffold, its lipophilic ligand efficiency (LLE = pKd − XLogP) can be compared against the mean LLE of the broader phenylpyrrolidine amide class. Representative class members disclosed in patent US2010/0173898 typically possess XLogP values in the 3.0–5.5 range and TPSA between 30 and 70 Ų [2]. The target compound’s bromo‑methoxy substitution yields an XLogP approximately 0.8 log units higher than the unsubstituted phenyl analog, while the TPSA remains within the class average, suggesting that its permeability profile may be subtly shifted without compromising hydrogen‑bonding capacity – a differentiation relevant for CNS penetration optimization.
| Evidence Dimension | Lipophilicity (XLogP3-AA) and TPSA |
|---|---|
| Target Compound Data | XLogP3-AA = 4.5; TPSA = 41.6 Ų |
| Comparator Or Baseline | Unsubstituted phenyl analog (XLogP ≈ 3.7, TPSA ≈ 41 Ų, estimated from core scaffold) [2] |
| Quantified Difference | ΔXLogP ≈ +0.8; ΔTPSA ≈ 0 Ų |
| Conditions | Computed by PubChem 2.1 / XLogP3 3.0; comparator values estimated from patent general formula |
Why This Matters
Enables medicinal chemists to select the bromo‑methoxy variant when a higher logD is desired for CNS target engagement while maintaining class‑typical hydrogen‑bonding capacity.
- [1] PubChem. Compound Summary for CID 73168238. 2026. View Source
- [2] Sanofi‑Aventis. Substituted N‑phenyl‑pyrrolidinylmethylpyrrolidine amides … US2010/0173898 A1. View Source
